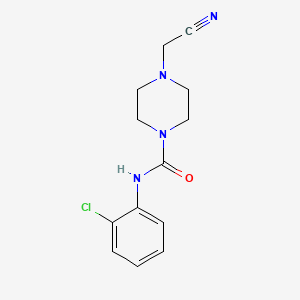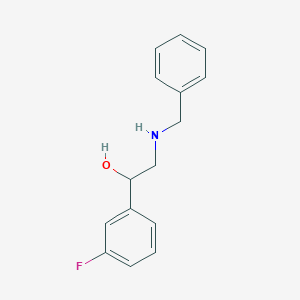
1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research. PIPER is a sulfonamide derivative that has been found to have potential therapeutic applications due to its ability to inhibit certain enzymes and proteins within the body.
Mecanismo De Acción
The mechanism of action of 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins within the body. Specifically, 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide has been found to bind to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide are primarily related to its ability to inhibit the activity of certain enzymes and proteins within the body. Inhibition of carbonic anhydrase IX can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. Inhibition of histone deacetylases can lead to changes in gene expression, which can have therapeutic implications for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying their function and role in disease. However, one limitation is that 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide may have off-target effects, meaning it could inhibit the activity of other enzymes or proteins that are not the intended target.
Direcciones Futuras
For research on 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide include further investigation of its therapeutic potential in the treatment of cancer and other diseases. Additionally, research could focus on developing more selective inhibitors of carbonic anhydrase IX and other enzymes and proteins targeted by 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide, in order to minimize off-target effects. Finally, research could explore the use of 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide in combination with other therapies, such as chemotherapy or radiation, to enhance their efficacy.
Métodos De Síntesis
The synthesis method for 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide involves the reaction of 3-piperidinone with 3-aminopyridine in the presence of acetic anhydride, followed by the addition of sulfamic acid. This reaction yields 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide as a white crystalline solid with a molecular weight of 338.4 g/mol.
Aplicaciones Científicas De Investigación
1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide has been found to have potential therapeutic applications in the treatment of various diseases and conditions. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase IX, which is overexpressed in many solid tumors. 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
Propiedades
IUPAC Name |
1-(2-pyridin-3-ylacetyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c13-19(17,18)11-4-2-6-15(9-11)12(16)7-10-3-1-5-14-8-10/h1,3,5,8,11H,2,4,6-7,9H2,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONWWWKMZMRIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)

![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)

![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)

![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)